N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
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Overview
Description
N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-chlorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
- N’-[(3-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
- N’-[(3-methylphenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
Uniqueness
N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C18H16BrN3O2 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N'-(3-bromobenzoyl)-2,3-dimethyl-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C18H16BrN3O2/c1-10-11(2)20-16-7-6-13(9-15(10)16)18(24)22-21-17(23)12-4-3-5-14(19)8-12/h3-9,20H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
DLSPPGZHJDBTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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